2-(Chlormethyl)pyrimidin-4-ol

Übersicht

Beschreibung

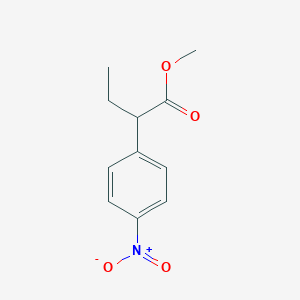

2-(Chloromethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Chloromethyl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Anwendungen

Pyrimidine, einschließlich Derivate wie „2-(Chlormethyl)pyrimidin-4-ol“, sind für ihre entzündungshemmenden Wirkungen bekannt. Sie können die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einige Interleukine hemmen .

Antitumoraktivitäten

Pyrrolo[2,3-d]pyrimidin-Derivate, die strukturell mit „this compound“ verwandt sind, wurden synthetisiert und auf ihre in-vitro-Antitumoraktivitäten untersucht. Diese Verbindungen haben sich gegen verschiedene Krebszelllinien als vielversprechend erwiesen, was darauf hindeutet, dass „this compound“ möglicherweise auch ähnliche Antitumor-Eigenschaften besitzt .

Zytotoxizitätsstudien

Pyrazolo[3,4-d]pyrimidine wurden auf ihre in-vitro-zytotoxische Aktivität gegen Brustkrebsadenokarzinom (MCF-7) und Lungenkrebs (A549) -Zelllinien untersucht. Angesichts der strukturellen Ähnlichkeiten könnte „this compound“ in Zytotoxizitätsstudien verwendet werden, um sein Potenzial als Therapeutikum zu beurteilen .

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been known to inhibit certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-(chloromethyl)pyrimidin-4-ol might interact with its targets to inhibit their activity, leading to a decrease in inflammation.

Biochemical Pathways

Given the inhibitory effects of pyrimidine derivatives on certain inflammatory mediators, it can be inferred that 2-(chloromethyl)pyrimidin-4-ol may affect the biochemical pathways involving these mediators .

Result of Action

It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-(chloromethyl)pyrimidin-4-ol might lead to a decrease in inflammation at the molecular and cellular levels.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Biochemische Analyse

Biochemical Properties

2-(Chloromethyl)pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been observed to interact with various enzymes, including those involved in pyrimidine metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and cellular processes. For instance, 2-(Chloromethyl)pyrimidin-4(3H)-one has been shown to inhibit certain enzymes involved in DNA synthesis, thereby affecting cell proliferation and growth .

Cellular Effects

The effects of 2-(Chloromethyl)pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that 2-(Chloromethyl)pyrimidin-4(3H)-one can induce apoptosis in cancer cells by disrupting key signaling pathways and altering the expression of genes involved in cell survival and death . Additionally, this compound has been found to affect cellular metabolism by inhibiting enzymes critical for nucleotide synthesis, leading to reduced cell proliferation .

Molecular Mechanism

The molecular mechanism of action of 2-(Chloromethyl)pyrimidin-4(3H)-one involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and proteins, thereby modulating their activity. For example, 2-(Chloromethyl)pyrimidin-4(3H)-one has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately affecting cell proliferation and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Chloromethyl)pyrimidin-4(3H)-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Chloromethyl)pyrimidin-4(3H)-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell lines .

Dosage Effects in Animal Models

The effects of 2-(Chloromethyl)pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 2-(Chloromethyl)pyrimidin-4(3H)-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

2-(Chloromethyl)pyrimidin-4(3H)-one is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. This compound interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which play crucial roles in the biosynthesis of pyrimidine nucleotides . By inhibiting these enzymes, 2-(Chloromethyl)pyrimidin-4(3H)-one disrupts the production of nucleotides, leading to alterations in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2-(Chloromethyl)pyrimidin-4(3H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with nucleoside transporters, facilitating its uptake into cells . Once inside the cell, 2-(Chloromethyl)pyrimidin-4(3H)-one can accumulate in specific cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(Chloromethyl)pyrimidin-4(3H)-one is an important factor that influences its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with enzymes involved in pyrimidine metabolism . Additionally, 2-(Chloromethyl)pyrimidin-4(3H)-one may undergo post-translational modifications that direct it to specific subcellular compartments, further modulating its activity .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPUYOIOPLNWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604409 | |

| Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944905-88-8 | |

| Record name | 2-(Chloromethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944905-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)